2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSXHJCYWOFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This intermediate is then treated with ethylamine to yield 2-ethylquinazolin-4-amine.
Ether Formation: The 2-ethylquinazolin-4-amine is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage, resulting in this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial and Antifungal Agents: It has shown promising activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal drugs.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related analogs, focusing on substituents and reported biological activities:
Key Observations
4-Oxo derivatives (e.g., ) are common in bioactive quinazolines, often associated with hydrogen-bonding interactions in enzyme active sites. The target lacks this group, which could reduce polarity.
Acetamide Substituent Effects: The N-(4-methylbenzyl) group in the target compound differs from N-aryl (e.g., N-4-tolyl in ) or N-alkylamino (e.g., ethylamino in ) substituents. The benzyl group may enhance blood-brain barrier penetration compared to polar sulfamoyl groups .
Synthetic Feasibility :
Biological Activity
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its effects on various biological systems.
The compound has the molecular formula and a molecular weight of approximately 321.38 g/mol. Its structure features a quinazoline moiety, which is known for various pharmacological activities.
Synthesis
The synthesis typically involves the reaction of 2-ethylquinazolin-4-ol with N-(4-methylphenyl)acetamide under basic conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts to optimize yield and purity. The reaction conditions are crucial for ensuring the formation of the desired product with minimal by-products.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It is believed to function by inhibiting specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases, which are critical in various signaling pathways associated with tumor growth.
Case Study:
In a study evaluating the compound's effects on A549 (lung cancer) and C6 (glioma) cell lines, it was observed that treatment led to reduced cell viability as measured by the MTT assay. The compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 300 |
The proposed mechanism of action involves the inhibition of key signaling pathways that regulate cell survival and proliferation. By targeting tyrosine kinases, the compound disrupts essential cellular processes, leading to apoptosis in cancer cells and inhibiting growth in microbial cells.
Research Applications
Beyond its potential therapeutic uses, this compound serves as a valuable scaffold for synthesizing other quinazoline derivatives that may possess enhanced biological activities. Its versatility in chemical reactions—such as oxidation and substitution—allows researchers to explore various modifications that could improve efficacy or reduce toxicity.
Q & A
Q. What are the established synthetic routes for 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions starting with functionalized quinazoline and acetamide precursors. Key steps include:
- Etherification : Coupling the quinazoline core with an acetamide derivative via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Amide bond formation : Using coupling agents (e.g., EDC/HOBt) to link the phenoxyacetamide moiety to the quinazoline scaffold .
Critical parameters include temperature control (60–80°C for optimal reactivity), solvent choice (DMF or dichloromethane for solubility), and reaction time (12–24 hours for complete conversion). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- Mass spectrometry (HRMS) : To verify the molecular ion peak ([M+H]) and fragmentation patterns matching the expected structure .
- FT-IR spectroscopy : Identification of C=O stretching (1650–1700 cm) and ether linkages (C-O-C, 1200–1250 cm) .
Advanced Research Questions
Q. What strategies can be employed to optimize the compound’s solubility and stability in biological assays?
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or synthesize prodrugs with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the quinazoline ring .
- Stability optimization : Conduct pH-dependent degradation studies (pH 2–9) to identify stable formulations. Lyophilization in phosphate buffer (pH 7.4) is recommended for long-term storage .
Q. How does the compound interact with specific cellular targets, and what methodologies confirm its mechanism of action?
- Target identification : Computational docking (e.g., AutoDock Vina) predicts binding to the ATP-binding pocket of kinases (e.g., EGFR) or the hedgehog signaling pathway .
- Experimental validation :
- Surface plasmon resonance (SPR) : Measures binding affinity () to purified proteins .
- Cellular assays : Western blotting to track downstream signaling proteins (e.g., Gli1 in hedgehog inhibition) .
- IC50 determination : Dose-response curves in cancer cell lines (e.g., MCF-7, IC50 ~10.5 µM) .
Q. How can researchers resolve discrepancies in reported biological activities across different studies?
- Controlled variable analysis : Compare experimental conditions (e.g., cell line specificity, serum concentration in assays) .
- Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate activity-contributing moieties .
- Meta-analysis : Aggregate data from kinase inhibition assays to identify trends in structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
